molecular formula C8H11ClF3NO2 B13217667 Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13217667
M. Wt: 245.62 g/mol
InChI Key: ONBRGUPLTWUXFM-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core substituted with a trifluoromethyl group at the 6-position and a methyl ester at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in therapeutic agents .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBRGUPLTWUXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Reaction Conditions

The synthesis typically involves the construction of the bicyclic azabicyclo[3.1.0]hexane framework via annulation reactions between cyclopropenes and aminocyclopropanes. A key strategy is the (3 + 2) annulation, which forms the bicyclic ring system with high diastereoselectivity and yield.

  • Photoredox Catalysis : Both organic and iridium-based photoredox catalysts have been employed to facilitate the annulation under mild conditions. The use of blue LED irradiation activates the catalyst, enabling efficient cyclization and functional group incorporation.

  • Reaction Conditions : These reactions are generally conducted at ambient temperature under blue LED light, often in solvents such as dichloromethane or acetonitrile. The presence of the trifluoromethyl group is introduced via appropriately substituted cyclopropene precursors.

  • Hydrochloride Salt Formation : After bicyclic core formation, the free base is typically converted into its hydrochloride salt by treatment with hydrogen chloride in solvents like dioxane or methanol, enhancing compound stability and handling.

Multi-Step Synthetic Sequence Example

A representative synthetic sequence, adapted from recent medicinal chemistry literature, includes:

Step Description Reagents/Conditions Outcome
1 Formation of sulfinamide intermediate Reaction of 2,5-difluoro-4-(trifluoromethyl)benzylidene with 2-methylpropane-2-sulfinamide in dichloromethane at −78 °C Sulfinamide intermediate
2 Addition of cyclopropylmagnesium bromide (Grignard reagent) Dropwise addition at −78 °C, warming to room temperature Formation of cyclopropyl-substituted amine
3 Hydrochloride salt formation Treatment with 4 M HCl in dioxane at 0 °C to room temperature Amine hydrochloride salt
4 Annulation to form azabicyclo[3.1.0]hexane core Use of photoredox catalyst under blue LED irradiation Bicyclic core with trifluoromethyl substitution
5 Final purification and isolation Filtration, washing, and drying Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

This sequence highlights the integration of organometallic addition, sulfinamide chiral auxiliaries, and photoredox catalysis to achieve the target compound with stereochemical control.

Industrial Production Considerations

  • Industrial scale synthesis is less documented but likely follows scalable photoredox catalytic methods due to their efficiency and mild conditions.

  • Photoredox catalysis combined with blue LED irradiation is advantageous for industrial application because it minimizes harsh reagents and allows for precise control over stereochemistry and yield.

  • Purification steps typically involve crystallization of the hydrochloride salt to ensure high purity and stability.

Chemical Reaction Analysis

Types of Reactions Involved

  • Annulation Reactions : The key step involves (3 + 2) cycloaddition between cyclopropenes and aminocyclopropanes to form the bicyclic azabicyclo[3.1.0]hexane framework.

  • Hydrochlorination : Conversion of the free amine to its hydrochloride salt enhances solubility and stability.

  • Substitution and Functional Group Manipulation : Introduction of the trifluoromethyl group and methyl ester functionalities is achieved via substitution on suitably functionalized intermediates.

Common Reagents and Catalysts

Reagent/Catalyst Role Typical Conditions
Organic or Iridium Photoredox Catalyst Catalyzes annulation under light Blue LED irradiation, ambient temperature
Cyclopropylmagnesium Bromide (Grignard Reagent) Nucleophilic addition to sulfinamide intermediates −78 °C to room temperature
Hydrogen Chloride (HCl) in Dioxane or Methanol Salt formation 0 °C to room temperature
Solvents (DCM, THF, MeOH) Reaction medium Anhydrous, inert atmosphere

Comparative Data Table of Preparation Parameters

Parameter Description Typical Value/Condition
Photoredox Catalyst Type Organic or Iridium complex Iridium complexes such as [Ir(ppy)3] or organic dyes
Light Source Blue LED 450–470 nm wavelength
Temperature Reaction temperature −78 °C (for Grignard addition) to ambient (for annulation)
Reaction Time Duration 1–4 hours depending on step
Yield Overall isolated yield Typically 60–85% for annulation step
Purification Method Crystallization of hydrochloride salt, chromatography

Notes on Stereochemistry and Purity

  • The use of chiral sulfinamide auxiliaries in early steps allows for stereochemical control, yielding specific enantiomers of the bicyclic compound.

  • Diastereoselectivity is enhanced by photoredox catalysis conditions, producing compounds with three contiguous stereocenters.

  • Purity is confirmed by NMR, LCMS, and melting point analysis, with high purity (>95%) achievable through crystallization of the hydrochloride salt.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a complex organic compound featuring a unique bicyclic structure, a trifluoromethyl group, and an azabicyclohexane core. It has a molecular weight of approximately 245.63 g/mol . The compound is characterized by its potential applications in medicinal chemistry and biochemical research.

Scientific Research Applications

  • Medicinal Chemistry The compound is investigated for interactions with specific enzymes and receptors, indicating potential uses in drug development. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes.
  • Organic Synthesis Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is synthesized using multi-step organic synthesis techniques that require careful control of reaction conditions to ensure high yields and purity. Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 6-fluoro-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a fluoro group instead of trifluoromethylLess lipophilic than the trifluoromethyl variant
Methyl 6-(difluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a difluoromethyl groupIntermediate lipophilicity compared to trifluoromethyl
Methyl 6-(trichloromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylateContains a trichloromethyl groupPotentially different reactivity due to chlorine atoms

Mechanism of Action

The mechanism of action of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and trifluoromethyl group contribute to its binding affinity and selectivity for certain biological targets. detailed studies on its exact mechanism of action and molecular targets are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

2-Azabicyclo[3.1.0]hexane Derivatives
  • Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride Structure: Differs by replacing the trifluoromethyl group with two methyl groups at the 6-position. Reported applications include use as a synthetic intermediate for kinase inhibitors . CAS: 565456-77-1 .
  • Methyl exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride

    • Structure : Lacks the trifluoromethyl group; the ester group is positioned at the 6-carbon.
    • Synthesis : Prepared via nucleophilic substitution reactions (e.g., with potassium carbonate in DMSO at 120°C, yielding ~70% purity) .
    • Applications : Used in peptide mimetics and protease inhibitors due to its rigid bicyclic framework .
3-Azabicyclo[3.2.0]heptane Derivatives
  • Mezlocillin Sodium Monohydrate Structure: Contains a 4-thia-1-azabicyclo[3.2.0]heptane core with a carboxy group and antibiotic side chains. Applications: A β-lactam antibiotic targeting penicillin-binding proteins. The larger bicyclic system increases ring strain, enhancing reactivity toward bacterial enzymes .

Functional Group Comparisons

Compound Name Substituents Molecular Weight Key Applications
Target Compound 6-(Trifluoromethyl), 3-carboxylate 261.6 g/mol* Drug intermediate (hypothetical)
Methyl 6,6-dimethyl derivative 6,6-Dimethyl, 3-carboxylate 216.59 g/mol Kinase inhibitor intermediates
tert-Butyl 6-amino derivative 6-Amino, tert-butyl ester ~230 g/mol Protease inhibitor scaffolds

*Calculated based on C₈H₉ClF₃N₂O₂.

Biological Activity

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride, commonly referred to as compound 1822598-17-3, is a synthetic organic compound characterized by its unique bicyclic structure and trifluoromethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

  • Molecular Formula : C8_8H10_{10}F3_3NO2_2
  • Molecular Weight : 209.17 g/mol
  • CAS Number : 1822598-17-3

Biological Activity

The biological activity of Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has been explored in various studies, particularly focusing on its potential therapeutic effects and mechanisms of action.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may contribute to the compound's biological efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including drug-resistant strains. For instance, derivatives of azabicyclo compounds have shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticoccidial Effects : A study highlighted the effectiveness of azabicyclo compounds as anticoccidial agents in vivo, suggesting that Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride may possess similar properties at specific concentrations (e.g., 25 ppm in feed) .
  • Neuropharmacological Potential : Given its structural similarities to known psychoactive compounds, there is a hypothesis regarding its potential effects on neurotransmitter systems, particularly in modulating glutamate receptors which are crucial for cognitive functions .

Comparative Analysis of Biological Activities

Compound TypeActivityReference
AntimicrobialEffective against MRSA
AnticoccidialActive at low concentrations
NeuropharmacologicalPotential modulation of glutamate receptors

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